molecular formula C12H11BrO3 B1349556 Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate CAS No. 29115-34-2

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Cat. No. B1349556
CAS RN: 29115-34-2
M. Wt: 283.12 g/mol
InChI Key: AHTASHQCOAXTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound similar to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, Ethyl (3R)-3-(bromomethyl)hexanoate, has been reported. It has a molecular formula of C9H17BrO2 and an average mass of 237.134 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl 3-bromo-2-(bromomethyl)propionate, have been reported. It has a density of 1.721 g/mL at 25 °C and a boiling point of 90 °C/0.5 mmHg .

Scientific Research Applications

Synthesis of New Benzofuran Derivatives

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate has been utilized in the synthesis of new benzofuran derivatives with potential biological activities. These derivatives have been synthesized through reactions with amines or amino acid ethyl esters, leading to compounds that displayed the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Development of Antimicrobial Agents

The compound has also been involved in the formation of benzofuran aryl ureas and carbamates, demonstrating significant antimicrobial activities. This involved the conversion of 5-bromo-2-ethyl carboxylate through various chemical reactions, resulting in compounds that were screened for antimicrobial properties (Kumari et al., 2019).

Structural Analysis and Characterization

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate serves as a precursor in the synthesis of various benzofuran compounds, facilitating detailed structural analysis. These studies have helped in understanding the crystal structure, molecular interactions, and the synthesis process of benzofuran derivatives, contributing to the field of crystallography and material science (Choi et al., 2007).

Chemical Synthesis and Biological Studies

Further, it has been utilized in chemical synthesis, leading to novel compounds with potential biological activities. This includes the synthesis of benzofuran-2-carboxylic acid derivatives, showcasing the versatility of ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate in facilitating the development of new chemical entities with potential for further biological evaluation (Thorat et al., 2016).

Exploration of Antituberculosis and Analgesic Activities

Research has also explored the antituberculosis and analgesic activities of benzofuran derivatives synthesized from ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. These studies contribute to the discovery of new therapeutic agents, underlining the chemical's importance in medicinal chemistry and drug discovery (Gao et al., 2011).

Safety And Hazards

The safety data sheet for Ethyl 3-bromo-2-(bromomethyl)propionate indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing mist or vapors, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTASHQCOAXTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368046
Record name Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

CAS RN

29115-34-2
Record name Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.